barium(2+);hydrogen phosphate

Description

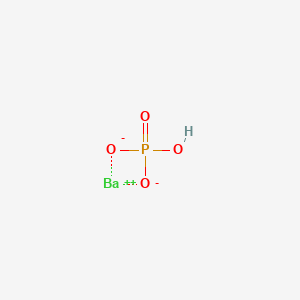

Barium hydrogen phosphate (BaHPO₄) is an inorganic compound with the molecular formula BaHPO₄ and a molecular weight of 233.31 g/mol . It is also known as dibasic barium phosphate or barium hydrogenphosphate, with the CAS registry number 10048-98-3 . Structurally, it consists of a barium cation (Ba²⁺) and a hydrogen phosphate anion (HPO₄²⁻). The compound is sparingly soluble in water and is primarily utilized in industrial applications, such as ceramics, glass manufacturing, and as a precursor for synthesizing other barium-containing materials . Its crystal structure has been characterized as monoclinic, with specific lattice parameters reported in X-ray diffraction studies .

Properties

IUPAC Name |

barium(2+);hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSTYSFIGYAXTG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaHO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

This method utilizes organic matrices such as beef extract and tryptone to guide crystal nucleation. Key reagents include barium nitrate (Ba(NO₃)₂), ammonium hydrogen phosphate ((NH₄)₂HPO₄), and ammonia solution (NH₃·H₂O) for pH adjustment. The reaction occurs under mild conditions:

-

Temperature : Room temperature (25°C)

-

pH : Adjusted to 9.0 using NH₃·H₂O

-

Aging Time : 24 hours

Procedure

Characterization and Outcomes

-

Particle Size : Crystallites averaged 11.99 μm (beef extract) and 30.47 μm (tryptone), compared to 45.2 μm in pure water.

-

Thermal Stability : BaHPO₄ synthesized in pure water exhibited higher decomposition temperatures (402°C) than templated samples (375–390°C).

-

Morphology : Organic templates promoted smaller, more uniform particles due to controlled nucleation.

Chemical Precipitation via BaCO₃-H₃PO₄-NaOH System

Reagents and Reaction Conditions

This room-temperature method employs barium carbonate (BaCO₃), phosphoric acid (H₃PO₄), and sodium hydroxide (NaOH). Key parameters:

-

Molar Ratio : BaCO₃:H₃PO₄:NaOH = 1:1:2

-

pH : 9.0

-

Reaction Time : 30 minutes

Procedure

Characterization and Outcomes

-

Decomposition Pathway : BaHPO₄ decomposes at 220–400°C via deprotonation of HPO₄²⁻, forming Ba₂P₂O₇.

-

Thermodynamic Data : Calculated activation energy (ΔH*) = 98.7 kJ/mol, Gibbs free energy (ΔG*) = 92.4 kJ/mol.

-

Morphology : Irregular plate-like structures with 5–20 μm particle size.

Microbial Precipitation Using Bacillus subtilis

Reagents and Reaction Conditions

This eco-friendly approach leverages microbial metabolism to precipitate BaHPO₄. Key components:

Procedure

Characterization and Outcomes

-

Morphology : Unique brick-like crystals (10–15 μm) due to microbial templating.

-

Thermal Behavior : Lower decomposition temperature (355.5°C) compared to chemical methods, attributed to residual organics.

Comparative Analysis of Synthesis Methods

Table 1 summarizes critical parameters across the three methods:

Factors Influencing Synthesis Outcomes

pH and Ionic Strength

Organic Additives

Chemical Reactions Analysis

Types of Reactions: barium(2+);hydrogen phosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2.1. Agriculture

Barium hydrogen phosphate is used as a fertilizer additive due to its phosphorus content, which is essential for plant growth. Its role in enhancing soil nutrient profiles has been documented in agricultural studies, demonstrating improved crop yields when applied appropriately.

2.2. Electronics and Optoelectronics

The compound is utilized in the production of electronic components, particularly in thin films for capacitors and other electronic devices. Its properties allow for effective charge storage and transfer, making it suitable for use in advanced electronic applications.

2.3. Biomedical Applications

Barium hydrogen phosphate is explored for its potential in biomedical fields, particularly in drug delivery systems and as a contrast agent in imaging technologies. Its biocompatibility and ability to form stable complexes with various biomolecules make it a candidate for further research in medical diagnostics.

2.4. Material Science

In material science, barium hydrogen phosphate serves as a precursor for various phosphor materials used in lighting and display technologies. Its high thermal stability and phosphorescent properties contribute to the development of efficient lighting solutions.

3.1. Agricultural Studies

A study conducted on the effects of barium hydrogen phosphate as a soil amendment showed significant increases in phosphorus availability, leading to enhanced growth rates in crops such as corn and wheat. The application rates varied, but optimal results were observed at concentrations of 50 kg/ha.

3.2. Electronic Device Fabrication

Research published in the Journal of Materials Science demonstrated that barium hydrogen phosphate thin films exhibited superior dielectric properties when compared to traditional materials used in capacitors. The study indicated that these films could potentially improve the performance of electronic devices by reducing energy loss.

Safety and Environmental Considerations

While barium hydrogen phosphate has beneficial applications, safety precautions should be observed due to the toxicity of barium compounds when ingested or inhaled. Proper handling protocols are essential to mitigate any health risks associated with exposure.

Mechanism of Action

The mechanism of action of barium(2+);hydrogen phosphate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Barium hydrogen phosphate belongs to a family of barium-phosphorus compounds with varying stoichiometries and properties. Below is a detailed comparison with structurally or functionally related compounds:

Tribasic Barium Phosphate (Ba₃(PO₄)₂)

- Molecular Formula : Ba₃(PO₄)₂

- Molecular Weight : 601.92 g/mol

- CAS Number : 13517-08-3

- Key Differences :

- Solubility : Ba₃(PO₄)₂ is even less water-soluble than BaHPO₄ due to its higher ionic lattice energy .

- Applications : Used extensively in glass manufacturing for its high thermal stability and as a proton-conductive material in fuel cell sensors .

- Synthesis : Typically prepared by reacting barium carbonate with phosphoric acid at elevated temperatures, whereas BaHPO₄ is synthesized under milder conditions .

Barium Metaphosphate (Ba(PO₃)₂)

- Molecular Formula : Ba(PO₃)₂

- Molecular Weight : 299.30 g/mol

- CAS Number : 13762-83-9

- Key Differences: Structure: Contains metaphosphate chains (PO₃⁻)ₙ instead of discrete HPO₄²⁻ ions, leading to distinct thermal and optical properties . Applications: Used in specialty glasses and laser technologies due to its unique optical transparency in the ultraviolet range .

Other Barium Phosphate Salts

lists several organophosphate derivatives of barium, such as:

- Myo-Inositol 1-(Dihydrogen Phosphate) Barium Salt (C₆H₁₂O₉P·Ba): Used in biochemical research for studying phosphate transport mechanisms .

- Gluconic Acid 6-(Dihydrogen Phosphate) Barium Salt (C₆H₁₁O₉P·Ba): Applied in pharmaceutical formulations as a stabilizer for calcium-sensitive compounds .

Ammonium Phosphate ((NH₄)₃PO₄)

Comparative Data Table

Research Findings and Industrial Relevance

- Structural Insights : BaHPO₄ exhibits a layered crystal structure with hydrogen bonding between HPO₄²⁻ ions, which influences its reactivity in acid-base reactions .

- Performance in Glass : Tribasic barium phosphate (Ba₃(PO₄)₂) outperforms BaHPO₄ in high-temperature glass applications due to its superior thermal expansion coefficient .

- Environmental Considerations : Barium phosphates are generally less toxic than soluble barium salts (e.g., BaCl₂), but their low solubility limits bioavailability in environmental systems .

Q & A

Basic Research Questions

Q. What is the stoichiometric formula and crystallographic structure of barium hydrogen phosphate?

- Methodological Answer : The chemical formula is BaHPO₄ , formed by the reaction of barium hydroxide (Ba(OH)₂) with phosphoric acid (H₃PO₄) under controlled pH conditions. X-ray diffraction (XRD) reveals a structure where Ba²⁺ ions coordinate with polyphosphate (PO₄³⁻) anions, forming a monoclinic or orthorhombic lattice depending on hydration states. For precise determination, use XRD paired with Rietveld refinement to resolve crystallographic ambiguities .

Q. What are the standard synthesis protocols for barium hydrogen phosphate?

- Methodological Answer : A common method involves neutralization titration :

Dissolve Ba(OH)₂ in deionized water.

Add H₃PO₄ dropwise while monitoring pH (target pH ~4–5 to favor HPO₄²⁻ formation).

Filter and dry the precipitate at 80–100°C.

Variations include hydrothermal synthesis (e.g., 120°C for 24 hours) to enhance crystallinity. Always characterize the product via FTIR to confirm phosphate bonding .

Q. Which characterization techniques are essential for analyzing barium hydrogen phosphate?

- Methodological Answer :

- Morphology : Scanning electron microscopy (SEM) to observe particle size and shape (e.g., rod-like vs. plate-like structures) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess dehydration and phase transitions (e.g., weight loss at ~200°C due to H₂O release) .

- Elemental Composition : Energy-dispersive X-ray spectroscopy (EDS) to verify Ba/P molar ratios .

Advanced Research Questions

Q. How do synthesis parameters (pH, temperature, aging time) influence morphology and crystallinity?

- Methodological Answer :

- Experimental Design :

pH Variation : Synthesize batches at pH 4, 6, and 2. SEM/XRD will show pH 4 favors amorphous phases, while pH 6–8 yields crystalline BaHPO₄.

Temperature : Compare room-temperature vs. hydrothermal (120°C) synthesis. Hydrothermal conditions produce larger, well-defined crystals.

Aging Time : Extend aging from 1 hour to 7 days. Longer aging reduces defects but may induce aggregation.

- Data Analysis : Use Scherrer equation on XRD peaks to quantify crystallite size. Pair with SEM to correlate morphology with synthesis conditions .

Q. How can contradictions in reported thermal expansion coefficients be resolved?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual H₂O or unreacted precursors) or measurement techniques (e.g., dilatometry vs. XRD). To resolve:

Synthesize high-purity BaHPO₄ via recrystallization.

Measure thermal expansion using in-situ XRD at 25–500°C to track lattice parameter changes.

Compare results with literature values, adjusting for experimental error margins (±5%) .

Q. What methodologies assess proton conductivity in barium hydrogen phosphate for fuel cell applications?

- Methodological Answer :

Sample Preparation : Pelletize BaHPO₄ powder under 10 MPa pressure.

Impedance Spectroscopy : Measure conductivity at 25–150°C under varying humidity (30–90% RH).

Data Interpretation : Use the Arrhenius equation to calculate activation energy (Eₐ). BaHPO₄ typically shows Eₐ ~0.3–0.5 eV, indicating proton hopping via phosphate groups.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.